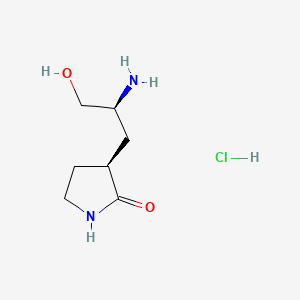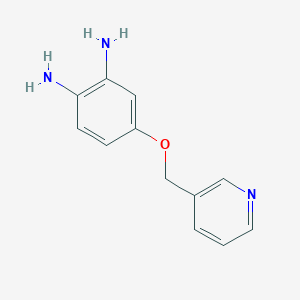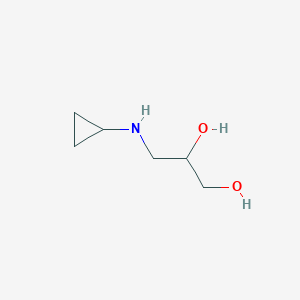![molecular formula C17H15N5 B13868230 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile CAS No. 1363197-85-6](/img/structure/B13868230.png)
1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods enhance efficiency and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular processes like cell division and apoptosis . This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have comparable therapeutic potential.
Uniqueness
1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases . This makes it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1363197-85-6 |
|---|---|
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-[3-(3-ethyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H15N5/c1-2-13-14-15(19-10-20-16(14)22-21-13)11-4-3-5-12(8-11)17(9-18)6-7-17/h3-5,8,10H,2,6-7H2,1H3,(H,19,20,21,22) |
InChI Key |
JIJZEVBTNJLAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC=NC2=NN1)C3=CC(=CC=C3)C4(CC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)






![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)






